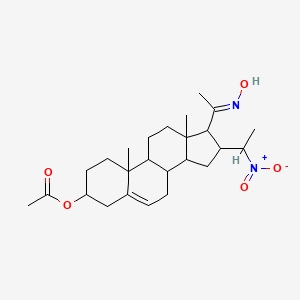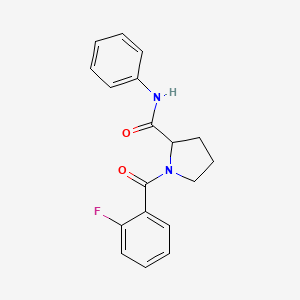
20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate, also known as 16-NOA, is a synthetic steroid compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to modulate the activity of various biological pathways, making it a valuable tool for studying the mechanisms of disease and developing new therapeutic strategies.
Wirkmechanismus
The mechanism of action of 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate involves the modulation of various biological pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. It has also been shown to modulate the activity of various transcription factors, including NF-κB and STAT3, which play key roles in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of anti-inflammatory pathways, such as the Nrf2 pathway. It has also been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which play key roles in the regulation of inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate in lab experiments is its ability to modulate the activity of various biological pathways, making it a valuable tool for studying the mechanisms of disease and developing new therapeutic strategies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate, including the development of new therapeutic strategies for autoimmune diseases and cancer, as well as the study of the mechanisms of disease progression and metastasis. Additionally, future studies may focus on the development of new synthetic analogs of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate involves several steps, including the conversion of pregnenolone to 16-hydroxy pregnenolone, followed by the conversion of the hydroxyl group to a nitroethyl group. The final step involves the conversion of the nitro group to a hydroxyimino group, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of various biological pathways, including the immune system, inflammation, and cancer. This compound has been used to study the mechanisms of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, as well as the mechanisms of cancer progression and metastasis.
Eigenschaften
IUPAC Name |
[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-16-(1-nitroethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O5/c1-14(26-29)23-20(15(2)27(30)31)13-22-19-7-6-17-12-18(32-16(3)28)8-10-24(17,4)21(19)9-11-25(22,23)5/h6,15,18-23,29H,7-13H2,1-5H3/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOETZVYTDQTIBX-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=NO)C)C)C)OC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CC2C3CC=C4CC(CCC4(C3CCC2(C1/C(=N/O)/C)C)C)OC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)

![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)
![5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6026423.png)
![1-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6026426.png)
![2-allyl-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6026431.png)
![5-methyl-3-(4-methylphenyl)-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6026436.png)

![5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6026452.png)
![4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)

![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6026487.png)